molecular formula C13H13NO B13999032 1-(Quinolin-2-yl)butan-2-one CAS No. 1531-31-3

1-(Quinolin-2-yl)butan-2-one

Cat. No.: B13999032
CAS No.: 1531-31-3
M. Wt: 199.25 g/mol
InChI Key: ZRWNYCNMQFWSOF-UHFFFAOYSA-N
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Description

1-(Quinolin-2-yl)butan-2-one is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a quinoline ring attached to a butanone moiety, making it a valuable compound for various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Quinolin-2-yl)butan-2-one can be achieved through several methods. One common approach involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method typically involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic or basic catalysts .

Another method involves the cyclization of o-alkenylanilines using carbon monoxide as a carbonyl source. This reaction is catalyzed by palladium acetate (Pd(OAc)2) and copper acetate (Cu(OAc)2) under mild conditions .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(Quinolin-2-yl)butan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The quinoline ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in pharmaceutical and chemical research.

Scientific Research Applications

1-(Quinolin-2-yl)butan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Quinolin-2-yl)butan-2-one involves its interaction with various molecular targets and pathways. The quinoline ring can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound can inhibit specific enzymes and receptors, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Quinolin-2-yl)butan-2-one is unique due to the presence of the butanone moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

1531-31-3

Molecular Formula

C13H13NO

Molecular Weight

199.25 g/mol

IUPAC Name

1-quinolin-2-ylbutan-2-one

InChI

InChI=1S/C13H13NO/c1-2-12(15)9-11-8-7-10-5-3-4-6-13(10)14-11/h3-8H,2,9H2,1H3

InChI Key

ZRWNYCNMQFWSOF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)CC1=NC2=CC=CC=C2C=C1

Origin of Product

United States

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